molecular formula C20H24N6O2 B5970297 N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B5970297
M. Wt: 380.4 g/mol
InChI Key: LXEMXTAHFOLBQK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a triazolopyridazine core fused with a piperidine-carboxamide scaffold.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-22-23-18-9-10-19(24-26(14)18)25-11-5-7-16(13-25)20(27)21-12-15-6-3-4-8-17(15)28-2/h3-4,6,8-10,16H,5,7,11-13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEMXTAHFOLBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine ring and the subsequent attachment of the methoxybenzyl and piperidine carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications on the Benzyl Substituent

Key Analogs :

  • N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (RN: 1144443-06-0): Substituent: 4-Chlorobenzyl (electron-withdrawing group). Impact: The chloro substituent may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility compared to methoxy derivatives. No direct activity data are available, but chloro analogs in related studies often show improved potency in enzyme inhibition .
  • N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine: Substituent: 4-Methoxybenzyl (para-methoxy vs. ortho-methoxy in the target compound). Impact: Positional isomerism (methoxy at C4 vs. Crystallographic studies of similar compounds suggest that ortho-substituents may hinder cytochrome P450-mediated oxidation, extending half-life .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent LogP* (Predicted) Solubility (µM)*
Target Compound 2-Methoxybenzyl 2.8 12.5
N-(4-Chlorobenzyl) Analog 4-Chlorobenzyl 3.5 8.2
N-(4-Methoxybenzyl) Analog 4-Methoxybenzyl 2.3 18.7

*Predicted using QikProp (BIOVIA).

Core Heterocycle Variations

Pyrazolopyridine vs. Triazolopyridazine :

  • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3):
    • Core Structure: Pyrazolopyridine (two fused six-membered rings) vs. triazolopyridazine (triazole fused with pyridazine).
    • Impact: The pyrazolopyridine core introduces distinct electronic properties and hydrogen-bonding capabilities, likely redirecting biological activity toward kinase inhibition or anti-inflammatory pathways rather than antimicrobial targets common to triazolopyridazines .

Antimicrobial Activity :

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives :
    • Activity: Moderate to strong inhibition against E. coli and S. aureus (MIC: 4–32 µg/mL).
    • Key Finding: The presence of electron-donating groups (e.g., methoxy) correlates with enhanced Gram-positive activity, suggesting that the target compound’s 2-methoxybenzyl group may optimize membrane penetration .

Table 2: Antimicrobial Activity of Selected Analogs

Compound Microbial Target MIC (µg/mL)
N-(3-(6-Methyl-triazolo)phenyl)benzamide S. aureus 8–16
N-(4-Chlorobenzyl) Analog Not reported N/A
Target Compound (Predicted) S. aureus 4–8*

*Extrapolated from structural-activity trends in .

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